Product packaging for Halobetasol Propionate(Cat. No.:CAS No. 66852-54-8)

Halobetasol Propionate

Cat. No.: B000934
CAS No.: 66852-54-8
M. Wt: 485.0 g/mol
InChI Key: BDSYKGHYMJNPAB-LICBFIPMSA-N
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Description

Halobetasol propionate (chemical name: 21-chloro-6α, 9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione,17-propionate) is a synthetic super-high-potency corticosteroid of significant interest in dermatological and pharmacological research . This compound acts as a potent anti-inflammatory and immunosuppressive agent, providing a powerful tool for studying dermal inflammation pathways and corticosteroid-responsive mechanisms in vitro and in animal models. The core research value of this compound lies in its well-characterized mechanism of action. It functions by penetrating the skin and binding with high affinity to intracellular glucocorticoid receptors (GRs) . The resulting steroid-receptor complex translocates to the nucleus, where it modulates gene expression by inhibiting key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) . This leads to the suppression of various cytokines, chemokines, and other mediators of inflammation. Furthermore, this compound upregulates the synthesis of lipocortin, which inhibits the enzyme phospholipase A2, thereby reducing the release of arachidonic acid—the precursor for prostaglandins and leukotrienes . These combined genomic actions result in potent anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive effects, making it an excellent reference compound for studying inflammatory skin diseases like psoriasis and eczema in a controlled research setting . Researchers utilize this compound in studies focusing on the efficacy and safety profiling of ultra-high-potency topical corticosteroids, dermal drug absorption and permeation, and the pathobiology of corticosteroid-responsive dermatoses . Its high potency, classified as Class I in the US system, makes it a critical agent for comparative studies and for developing advanced drug delivery systems, such as nanostructured lipid carriers, aimed at optimizing therapeutic efficacy and safety profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClF2O5 B000934 Halobetasol Propionate CAS No. 66852-54-8

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYKGHYMJNPAB-LICBFIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046636
Record name Halobetasol propionate
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Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66852-54-8
Record name Halobetasol propionate
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Record name Halobetasol propionate [USAN:USP]
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Record name Halobetasol propionate
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Record name Halobetasol Propionate
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Record name HALOBETASOL PROPIONATE
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Chemical Structure and Its Influence on Biological Activity

Chemical Synthesis Pathways and Precursor Chemistry

Synthetic Routes to Halobetasol (B1672918) Propionate (B1217596)

The synthesis of halobetasol propionate is a multi-step process that starts from advanced steroid intermediates. The foundational synthesis is detailed in U.S. Patent No. 4,619,921. google.comgoogle.comgoogleapis.com Subsequent patents often refer to this process for the preparation of "crude this compound," which then undergoes specific purification and crystallization steps. google.com

The final stage of the synthesis involves purification. Processes for preparing specific crystalline forms of this compound have been developed to ensure stability and purity. These methods typically involve the crystallization of the crude product from a solvent system, such as a mixture of methylene (B1212753) chloride and ether, or ethanol (B145695) and water. google.comgoogle.comgoogleapis.com

Derivatization Strategies for Research Analogues

The development of research analogues of this compound is guided by established structure-activity relationships in corticosteroids. The goal of creating derivatives is typically to modify potency, receptor binding affinity, or pharmacokinetic properties. While specific research programs on this compound derivatization are not widely published, general strategies for corticosteroid modification can be applied.

Key derivatization points on the this compound molecule that influence biological activity include:

The C-17 Ester Group: The propionate ester at C-17 is crucial for activity. Research on other corticosteroids, such as fluticasone (B1203827) propionate and mometasone (B142194) furoate, has shown that modifying this ester can significantly alter the therapeutic profile. Creating analogues with different ester side chains (e.g., furoate, valerate) is a common strategy to explore changes in potency and skin retention.

Halogenation Pattern: The trihalogenated nature of this compound (two fluorines, one chlorine) is central to its high potency. The synthesis of analogues with different halogen atoms or alternative substitutions at positions C-6, C-9, or C-21 could be explored to modulate activity.

The C-21 Position: The 21-chloro group could be replaced with other moieties. For instance, replacing it with a hydroxyl or another ester group would create a different family of analogues.

Core Ring Modifications: Research into degradation products has shown that cyclization can occur under certain conditions, leading to a new chemical structure with significantly lower glucocorticoid receptor affinity. researchgate.net This highlights that even minor changes to the steroid ring system can drastically alter biological function, providing a basis for designing analogues with attenuated activity if desired.

These derivatization strategies allow researchers to fine-tune the molecule's properties, aiming to optimize the relationship between anti-inflammatory efficacy and the potential for systemic absorption.

Molecular and Cellular Mechanisms of Action of Halobetasol Propionate

Glucocorticoid Receptor (GR) Interactions

The primary mechanism of halobetasol (B1672918) propionate (B1217596) is initiated by its binding to glucocorticoid receptors within the cytoplasm of target cells. patsnap.comijdvl.com This interaction is the first step in a cascade that ultimately alters cellular function.

Cytosolic Receptor Binding Affinity and Specificity

Studies comparing various corticosteroids have established a hierarchy of relative binding affinities (RRA) using dexamethasone (B1670325) as a standard (RRA = 100). These studies, conducted in human keratinocyte cytosolic receptors, demonstrate the high affinity of potent corticosteroids. The structural features of the steroid molecule, such as halogenation and esterification at the C17 and C21 positions, significantly influence this binding. nih.gov

Table 1: Comparative Glucocorticoid Receptor Relative Binding Affinity (RRA)

Compound Relative Receptor Binding Affinity (RRA)* Potency Class
Fluticasone (B1203827) Furoate 2989 Superpotent
Mometasone (B142194) Furoate 2100 Potent
Fluticasone Propionate 1775 Potent
Clobetasol (B30939) Propionate** 1660 (approx.) Superpotent
Beclomethasone-17-Monopropionate 1345 Potent
Budesonide 935 Potent
Dexamethasone 100 Medium Potency
Hydrocortisone 10 Low Potency

*Data derived from studies on various human and animal receptors, with dexamethasone set as the reference standard at 100. researchgate.net Higher values indicate greater affinity. **Halobetasol propionate is considered equipotent to clobetasol propionate. ijdvl.com

Ligand-Induced Conformational Changes and Nuclear Translocation of the GR Complex

Upon binding to the glucocorticoid receptor in the cytoplasm, this compound induces a significant conformational change in the receptor protein. patsnap.com In its unbound state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs), which keep it in the cytoplasm. ijdvl.comunina.it The binding of the ligand (this compound) triggers the dissociation of these HSPs. unina.it

This dissociation unmasks a nuclear localization signal on the GR, prompting the newly formed ligand-receptor complex to translocate from the cytoplasm into the cell nucleus. patsnap.comnih.govncats.io This nuclear translocation is a crucial, energy-dependent step that allows the complex to access the cell's genetic material. ijdvl.comresearchgate.net

Interaction with Glucocorticoid Response Elements (GREs) on DNA

Once inside the nucleus, the this compound-GR complex acts as a ligand-activated transcription factor. patsnap.com It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. ncats.ioarabjchem.org The binding of the GR complex to these GREs allows it to directly influence the rate of gene transcription. This interaction can either increase (transactivation) or decrease (transrepression) the expression of specific genes, forming the basis of the broad physiological effects of corticosteroids. ncats.ionih.gov

Transcriptional Regulation and Gene Expression Modulation

The binding of the this compound-GR complex to GREs leads to the modulation of a wide array of genes, resulting in a net anti-inflammatory effect. This is achieved through the dual actions of upregulating anti-inflammatory proteins and suppressing pro-inflammatory mediators.

Upregulation of Anti-inflammatory Protein Synthesis (e.g., Lipocortins/Annexins)

A primary mechanism of action for this compound is the induction of anti-inflammatory protein synthesis. nih.govncats.io It significantly upregulates the transcription of the gene for Annexin A1 (also known as Lipocortin-1). unina.itncats.ioarabjchem.orgsmpdb.ca Annexin A1 is a protein that inhibits the enzyme phospholipase A2 (PLA2). ncats.iosmpdb.ca

By inhibiting PLA2, Annexin A1 blocks the release of arachidonic acid from cell membrane phospholipids (B1166683). ncats.iosmpdb.ca Arachidonic acid is the common precursor for the biosynthesis of a host of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comncats.io Therefore, by inducing Annexin A1 synthesis, this compound effectively cuts off the supply chain for these key inflammatory molecules. ncats.iosmpdb.cadrugbank.com

Suppression of Pro-inflammatory Gene Transcription

In addition to promoting anti-inflammatory proteins, this compound actively suppresses the transcription of genes that encode pro-inflammatory molecules. patsnap.comnih.gov This is a critical aspect of its mechanism, known as transrepression. The activated GR complex interferes with the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). patsnap.comnih.govtandfonline.com

NF-κB and AP-1 are crucial for the expression of numerous inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov this compound-induced GR activation can inhibit these pathways, for instance, by reducing the phosphorylation of AP-1 proteins, which prevents them from driving gene expression. nih.gov This leads to a marked decrease in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-17A), which are pivotal in the inflammatory cascade of skin conditions like psoriasis. nih.govtandfonline.com

A clinical study investigating a combination lotion of this compound (HP) 0.01% and tazarotene (B1682939) 0.045% demonstrated significant reductions in key pro-inflammatory cytokines in psoriatic plaques after 12 weeks of treatment.

Table 2: Reduction in Pro-inflammatory Cytokine Levels in Psoriatic Lesions

Cytokine Mean % Reduction from Baseline (Week 12) Statistical Significance (p-value)
TNF-α -43.0% < 0.05
IL-17A -59.5% < 0.05

Data from a study on the effects of HP/TAZ lotion on psoriatic plaques. The reduction was measured in treated plaques compared to untreated plaques.

Signal Transduction Pathway Modulation

This compound's influence on signal transduction pathways is central to its anti-inflammatory effects. By interfering with key enzymatic and transcription factor activities, it effectively dampens the production of potent inflammatory mediators.

This compound is understood to work by stimulating the production of phospholipase A2 inhibitory proteins, known as lipocortins (also called annexins). unict.itbauschhealth.canih.gov These proteins play a crucial role in controlling the synthesis of powerful inflammatory mediators like prostaglandins and leukotrienes. nih.govunict.it They achieve this by blocking the release of their common precursor, arachidonic acid, from membrane phospholipids, a process normally facilitated by the enzyme phospholipase A2. nih.govunict.itbauschhealth.ca By increasing the synthesis of lipocortins, this compound effectively reduces the availability of arachidonic acid, thereby decreasing the production of these inflammatory molecules. patsnap.comnih.gov This action contributes significantly to its anti-inflammatory effects. patsnap.com

The mechanism involves the binding of this compound to cytosolic glucocorticoid receptors. This newly formed complex then moves into the cell nucleus, where it binds to glucocorticoid response elements (GRE) on the DNA. This binding event interacts with basic transcription factors, leading to an increased expression of specific target genes, including those for lipocortins. unict.it

A primary action of this compound involves the suppression of pro-inflammatory genes by interfering with the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. patsnap.com Both NF-κB and AP-1 are transcription factors that are pivotal in the immune response and inflammation. patsnap.com this compound-induced activation of the glucocorticoid receptor (GR) leads to a decrease in the activity of AP-1 proteins. nih.gov While the precise mechanism is complex, it is known that activated GRs can reduce the phosphorylation of AP-1 proteins. nih.gov By inhibiting the activation of these pathways, this compound curtails the production of inflammatory mediators, which helps to alleviate symptoms of inflammation. patsnap.comnih.gov

This compound has been shown to effectively reduce the expression of pro-inflammatory cytokines, which are key drivers of inflammatory skin diseases. patsnap.comtandfonline.com Research has demonstrated that treatment with a fixed-combination lotion of this compound and tazarotene significantly reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A) in psoriatic plaques. nih.govtandfonline.comresearchgate.net

TNF-α, produced by various immune cells and keratinocytes, amplifies inflammation by promoting the entry of inflammatory cells into lesions and stimulating the production of other pro-inflammatory cytokines. tandfonline.com IL-17A also plays a critical role in the pathogenesis of conditions like psoriasis by triggering the release of pro-inflammatory cytokines. tandfonline.comtandfonline.com this compound's ability to modulate TNF-α gene expression via the glucocorticoid receptor is a potential mechanism for the observed reduction in this cytokine. tandfonline.comtandfonline.com Furthermore, corticosteroids can suppress the secretion of TNF-α by macrophages and decrease its expression on cell membranes. tandfonline.comtandfonline.com

A clinical study investigating the effects of a this compound and tazarotene combination lotion provided the following findings on cytokine reduction:

CytokineTime Point of Significant Reduction (p-value)Additional Observations
TNF-αWeeks 4 through 12 (p < 0.03)A numerical reduction was observed as early as week 2. tandfonline.com
IL-17AWeeks 2 through 8 (p < 0.05)A numerical reduction was maintained at week 12. tandfonline.com

Cellular Immunomodulatory Effects

Beyond its impact on signaling pathways, this compound directly influences the function of various immune cells, further contributing to its therapeutic efficacy.

This compound exhibits immunosuppressive actions by decreasing the activity and proliferation of several types of immune cells, including T-lymphocytes, macrophages, and dendritic cells. patsnap.com This effect is particularly important in conditions characterized by an overactive immune response. patsnap.com Corticosteroids, in general, alter the behavior of epidermal cells, dermal cells, and leukocytes that participate in proliferative and inflammatory skin diseases. nih.gov By reducing the activity of these immune cells, this compound helps to control the inflammatory processes in the skin. patsnap.com

This compound contributes to the reduction of inflammation and tissue damage by stabilizing lysosomal membranes. patsnap.com This stabilization prevents the release of destructive lysosomal enzymes, such as acid hydrolases, from leukocytes into the surrounding tissue. patsnap.commedsbd.com The release of these enzymes can cause significant cellular damage and perpetuate the inflammatory response. patsnap.com By maintaining the integrity of these membranes, this compound helps to protect tissues and reduce inflammation. patsnap.compatsnap.com

Modulation of Histamine (B1213489) and Pruritogenic Substance Release from Mast Cells and Basophils

A key component of the antipruritic (anti-itch) effect of this compound is its ability to suppress the release of histamine and other itch-inducing (pruritogenic) substances from mast cells and basophils. patsnap.compatsnap.com Mast cells and basophils are the primary sources of histamine in the immune system, storing it in cytoplasmic granules. nih.gov Upon activation by various stimuli, these cells rapidly release histamine and other inflammatory mediators. nih.gov

Broader Cellular Regulatory Roles

Beyond its direct anti-inflammatory and antipruritic actions, the this compound-glucocorticoid receptor complex engages in broader regulatory functions within the cell, influencing fundamental processes such as chromatin structure, mRNA stability, and the activity of other key transcription factors.

Involvement in Chromatin Remodeling

This compound, by activating the glucocorticoid receptor (GR), plays a significant role in chromatin remodeling. drugbank.comhelmholtz-muenchen.de Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, is often tightly packed, restricting the access of transcription factors to gene promoters. researchgate.net For a gene to be transcribed, the local chromatin structure must be "remodeled" or opened up.

The activated GR facilitates this process. researchgate.netoup.com After translocating to the nucleus, the GR binds to specific DNA sequences known as glucocorticoid response elements (GREs). atsjournals.org This binding event initiates the recruitment of several coactivator complexes. researchgate.netatsjournals.org These complexes include proteins with intrinsic histone acetylase activity, such as p300/CBP and p/CAF, which acetylate lysine (B10760008) residues on core histones. atsjournals.org This acetylation helps to unwind the DNA and rearrange nucleosomes. atsjournals.org

Furthermore, the GR recruits ATP-dependent chromatin remodeling complexes, such as SWI/SNF, which use the energy from ATP hydrolysis to physically alter the nucleosome structure. oup.comconicet.gov.ar This remodeling process makes the gene promoter accessible to the basal transcriptional machinery, leading to the activation of gene expression. researchgate.netatsjournals.org

Recruited Complex/FactorFunction in Chromatin RemodelingReference
p300/CBP Coactivator with histone acetylase activity; acetylates histones to induce nucleosomal rearrangement. atsjournals.orgconicet.gov.ar
p/CAF Coactivator with histone acetylase activity. atsjournals.org
SWI/SNF Complex ATP-dependent chromatin remodeling; alters nucleosome conformation. oup.comconicet.gov.ar
Steroid Receptor Coactivators (e.g., SRC-1) Contribute to the overall chromatin-remodeling process. atsjournals.orgfrontiersin.org

Influence on mRNA Degradation Pathways

The glucocorticoid receptor, activated by ligands like this compound, can regulate gene expression post-transcriptionally by influencing the stability of messenger RNA (mRNA). nih.govatsjournals.org This recently uncovered mechanism is known as GR-mediated mRNA decay (GMD). nih.govpnas.org

In this pathway, the GR functions as an RNA-binding protein. nih.gov It can bind to specific sequences, often found in the 5' untranslated region (5' UTR) of target mRNAs, such as those for the chemokines CCL2 and CCL7. nih.govpnas.org While the GR can bind to these mRNAs even without a ligand, the degradation process is ligand-dependent. nih.govpnas.org

Upon binding this compound, the mRNA-associated GR recruits a protein complex that initiates rapid mRNA decay. nih.govpnas.org Key components of this complex include:

PNRC2 (Proline-Rich Nuclear Receptor Coregulatory Protein 2): This protein acts as a bridge, linking the GR to other decay factors. nih.govpnas.org

UPF1 (Upstream Frameshift 1): A central factor in nonsense-mediated mRNA decay (NMD) that is recruited by PNRC2. nih.govpnas.org

Decapping Complex (e.g., DCP1A): PNRC2 also recruits this complex, which removes the 5' cap from the mRNA, a critical step for 5'→3' degradation. nih.govpnas.org

By promoting the degradation of specific mRNAs that encode pro-inflammatory proteins, GMD provides an additional, rapid mechanism for the anti-inflammatory effects of glucocorticoids. nih.govatsjournals.org

ComponentRole in GR-Mediated mRNA Decay (GMD)Reference
Glucocorticoid Receptor (GR) Binds to target mRNA and, when activated by a ligand, initiates the decay process. nih.govpnas.org
PNRC2 Serves as a linker protein, recruiting both UPF1 and the decapping complex to the GR-bound mRNA. nih.govpnas.org
UPF1 An RNA helicase that is a key factor in mRNA decay pathways. drugbank.compnas.org
DCP1A A component of the decapping complex that removes the 5' cap, exposing the mRNA to degradation. drugbank.compnas.org

Coactivation of STAT5-Dependent Transcription

The glucocorticoid receptor can engage in "cross-talk" with other signaling pathways, notably by acting as a transcriptional coactivator for Signal Transducer and Activator of Transcription 5 (STAT5). nih.govresearchgate.net STAT5 is a transcription factor activated by various cytokines and growth factors and is crucial for processes in the hematopoietic and immune systems. nih.govfrontiersin.org

Research has demonstrated a physical interaction between the GR and STAT5. nih.govoup.com This association enhances STAT5-dependent transcription. nih.gov The mechanism involves the GR acting synergistically with STAT5 to activate target gene promoters, such as the β-casein gene promoter used in model studies. oup.comnih.gov The GR can enhance the DNA-binding activity of STAT5, leading to a more prolonged and robust transcriptional response. oup.com

This cooperation does not require the GR to bind to its traditional GRE sequence; instead, the GR-STAT5 complex can bind to STAT5 response elements on the DNA. nih.gov The interaction is mutually beneficial for certain genes, as STAT5 and GR can cooperatively recruit coactivator complexes to initiate transcription. nih.gov However, the formation of this complex can also diminish the glucocorticoid-specific response from a GRE-containing promoter, indicating a complex regulatory balance. nih.gov This interaction highlights a mechanism by which glucocorticoids can modulate cellular responses to cytokines and growth factors. researchgate.netcapes.gov.br

Interacting ProteinOutcome of InteractionReference
STAT5 (Signal Transducer and Activator of Transcription 5) GR acts as a transcriptional coactivator for STAT5, enhancing STAT5-dependent transcription. nih.govresearchgate.net
Glucocorticoid Receptor (GR) Forms a complex with STAT5, enhancing STAT5's DNA-binding activity and prolonging its activation. nih.govoup.com

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Mechanistic Studies

In vitro studies have been instrumental in dissecting the molecular and cellular pathways through which halobetasol (B1672918) propionate (B1217596) exerts its therapeutic effects. These studies have focused on its interaction with key inflammatory and proliferative processes at a cellular and subcellular level.

Halobetasol propionate's potent anti-inflammatory and immunosuppressive properties are well-documented. patsnap.comdrugs.com It functions by penetrating the skin and binding to specific intracellular glucocorticoid receptors. patsnap.compatsnap.com This binding action triggers a cascade of events that ultimately reduces the activity of immune cells, such as T cells and macrophages, which are key contributors to skin inflammation. patsnap.com Furthermore, it stabilizes the lysosomal membranes of neutrophils, preventing the release of enzymes that can cause tissue damage. patsnap.com

The anti-proliferative effects of this compound are crucial for its efficacy in treating hyperproliferative skin disorders like psoriasis. By modulating gene expression, it can inhibit the excessive growth and differentiation of keratinocytes, a hallmark of psoriatic lesions.

The initial interaction of this compound at the cellular level is its binding to cytosolic glucocorticoid receptors. selleckchem.com Upon binding, the newly formed receptor-ligand complex moves into the cell nucleus. patsnap.compatsnap.comselleckchem.com Inside the nucleus, it binds to glucocorticoid response elements (GREs) in the promoter region of target genes. selleckchem.com This interaction with basic transcription factors leads to an increase in the expression of specific target genes. selleckchem.com

This mechanism underscores the genomic pathway of corticosteroid action, where the drug-receptor complex directly influences gene transcription to produce anti-inflammatory proteins.

A key mechanism of this compound's anti-inflammatory action is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins. globalrx.comdrugs.comselleckchem.comfda.govdrugs.comdrugs.com These proteins control the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. globalrx.comdrugs.comselleckchem.comfda.govdrugs.comdrugs.com Arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2. globalrx.comdrugs.comselleckchem.comfda.govdrugs.comdrugs.com By enhancing the synthesis of lipocortins, this compound effectively reduces the availability of arachidonic acid, thereby diminishing the production of these inflammatory mediators. patsnap.com

In Vivo Animal Models for Pharmacodynamic Assessment

A variety of in vivo animal models have been employed to evaluate the pharmacodynamic properties of this compound, providing crucial data on its anti-inflammatory and anti-proliferative efficacy in a living system.

Several well-established rodent models have consistently demonstrated the marked anti-inflammatory effects of this compound.

Ultraviolet Light-Induced Dermatitis in Guinea Pigs: In this model, this compound has shown distinct potency in inhibiting UV-induced dermatitis. nih.gov This model is relevant as UV radiation is known to induce prostaglandin (B15479496) release, a key factor in erythema.

Croton Oil-Induced Ear Edema in Rats and Mice: this compound has been shown to be slightly more potent than clobetasol (B30939) 17-propionate in inhibiting croton oil-induced ear edema in both rats and mice. nih.gov A newer biopolymer-based formulation of this compound also demonstrated a significant decrease in inflammation in this model compared to a standard formulation. researchgate.net

Oxazolone-Induced Inflammation in Mice and Rats: this compound was found to be more potent than clobetasol 17-propionate in the rat model of oxazolone-induced late inflammatory reaction and slightly more potent in the mouse model of the early inflammatory reaction. nih.gov

Anti-inflammatory Activity of this compound in Rodent Models
Animal ModelKey FindingsReference
Ultraviolet Light-Induced Dermatitis in Guinea PigsDistinctly more potent than clobetasol 17-propionate. nih.gov
Croton Oil-Induced Ear Edema in Rats and MiceSlightly more potent than clobetasol 17-propionate. nih.gov
Oxazolone-Induced Inflammation in Mice and RatsMore potent than clobetasol 17-propionate in the late phase (rats) and slightly more potent in the early phase (mice). nih.gov

The anti-proliferative efficacy of this compound has been confirmed in various animal models that mimic the epidermal hyperplasia seen in certain skin disorders.

Hexadecane-Stimulated Epidermal Hyperplasia in Guinea Pigs: In the epidermal hyperplasia inhibition assay in guinea pigs, this compound was found to be distinctly superior to clobetasol 17-propionate. nih.gov

Cotton Pellet Granuloma Assay in Rats: this compound demonstrated distinct superiority over clobetasol 17-propionate in the cotton pellet granuloma assay in rats. nih.gov This assay is a classic model for evaluating the effects of anti-inflammatory drugs on the proliferative phase of inflammation.

Anti-proliferative Activity of this compound in Animal Models
Animal ModelKey FindingsReference
Hexadecane-Stimulated Epidermal Hyperplasia in Guinea PigsDistinctly superior to clobetasol 17-propionate. nih.gov
Cotton Pellet Granuloma Assay in RatsDistinctly superior to clobetasol 17-propionate. nih.gov

Vasoconstrictive Potency Studies in Animal Models

The vasoconstrictive properties of corticosteroids are a reliable indicator of their topical anti-inflammatory potency. This compound has been evaluated in several in vivo animal models to assess its anti-inflammatory activity, which is closely linked to its vasoconstrictive effects. In various dermatopharmacologic models, this compound demonstrated very marked anti-inflammatory and vasoconstrictive effects nih.gov.

Models used to demonstrate these properties included:

Croton oil-induced inflammation: Studies in mice and rats showed that this compound was effective in reducing induced ear edema nih.gov.

Oxazolone-induced inflammation: In mouse and rat models, this compound demonstrated efficacy in inhibiting both early and late inflammatory reactions nih.gov.

Ultraviolet light (UVB)-induced inflammation: In guinea pigs, this compound was shown to reduce erythema and edema following UVB exposure hres.ca.

While these studies primarily measured anti-inflammatory endpoints like reduction in erythema and edema, these effects are mechanistically linked to the vasoconstrictor action of the corticosteroid, which reduces capillary permeability and blood flow to the inflamed area globalrx.com.

Comparative Preclinical Studies of this compound Potency (e.g., versus Clobetasol Propionate)

Comparative preclinical studies have been instrumental in positioning this compound within the therapeutic armamentarium of topical corticosteroids. Its potency has been frequently benchmarked against clobetasol propionate, another very high-potency corticosteroid. Preclinical investigations have consistently shown that this compound is either comparable or superior to clobetasol propionate in its anti-inflammatory, vasoconstrictive, and anti-proliferative activities nih.govijdvl.com.

In a range of dermatopharmacologic models, this compound was found to be more potent than clobetasol 17-propionate nih.gov. The degree of superiority varied depending on the specific model used:

Distinctly More Potent: this compound showed distinct superiority in the ultraviolet-induced dermatitis inhibition assay in guinea pigs and in the rat model of oxazolone-induced late inflammatory reaction nih.gov. It was also distinctly superior in the cotton-pellet granuloma assay in rats and the epidermal hyperplasia inhibition assay in guinea pigs, which measure anti-proliferative effects nih.gov.

Slightly More Potent: It was found to be slightly more potent in inhibiting croton oil-induced ear edema in rats and mice and in the mouse model of oxazolone-induced early inflammatory reaction nih.gov.

The table below summarizes the comparative potency findings from various preclinical models.

Preclinical ModelAnimal SpeciesMeasured EffectComparative Potency of this compound vs. Clobetasol Propionate
UVB-Induced Dermatitis InhibitionGuinea PigAnti-inflammatoryDistinctly More Potent nih.gov
Oxazolone-Induced Late Inflammatory ReactionRatAnti-inflammatoryDistinctly More Potent nih.gov
Cotton-Pellet Granuloma AssayRatAnti-proliferativeDistinctly Superior nih.gov
Epidermal Hyperplasia InhibitionGuinea PigAnti-proliferativeDistinctly Superior nih.gov
Croton Oil-Induced Ear EdemaRat, MouseAnti-inflammatorySlightly More Potent nih.gov
Oxazolone-Induced Early Inflammatory ReactionMouseAnti-inflammatorySlightly More Potent nih.gov

Preclinical Toxicology and Safety Pharmacology

Genotoxicity Assessments (in vitro and in vivo animal models)

A comprehensive battery of tests was conducted to assess the genotoxic potential of this compound. The results from these studies were mixed. While this compound was not found to be genotoxic in several standard assays, it did show positive results in others fda.gov. Specifically, it tested positive in a Chinese hamster micronucleus test and in an in vitro mouse lymphoma gene mutation assay fda.gov.

Conversely, this compound was found to be non-genotoxic in the following assays hres.cafda.govhres.ca:

Ames/Salmonella assay

Sister chromatid exchange test in somatic cells of the Chinese hamster

Chromosome aberration studies of germinal and somatic cells of rodents

A mammalian spot test to determine point mutations

The table below summarizes the findings from the genotoxicity assessments.

AssayTest SystemResult
Mouse Lymphoma Gene Mutation AssayIn VitroPositive fda.gov
Chinese Hamster Micronucleus TestIn VivoPositive fda.gov
Ames/Salmonella AssayIn VitroNegative hres.cafda.govhres.ca
Sister Chromatid Exchange TestChinese Hamster (Somatic Cells)Negative hres.cafda.govhres.ca
Chromosome Aberration StudiesRodent (Germinal and Somatic Cells)Negative hres.cafda.govhres.ca
Mammalian Spot TestRodentNegative hres.cafda.govhres.ca

Reproductive and Developmental Toxicity Studies in Animal Models (e.g., Teratogenicity, Embryotoxicity)

Like other potent corticosteroids, this compound has demonstrated teratogenic and embryotoxic effects in laboratory animals when administered systemically during organogenesis hres.canih.gov. Studies in rats and rabbits revealed developmental abnormalities at relatively low doses fda.govhres.ca.

Key findings from these studies include:

Teratogenicity: this compound was shown to be teratogenic in both rats and rabbits fda.govnih.gov. Cleft palate was a notable malformation observed in both species fda.govhres.canih.gov. Additionally, omphalocele was observed in rats fda.govhres.ca.

Embryotoxicity: The compound was found to be embryotoxic in rabbits, but not in rats fda.govhres.canih.gov.

These effects were observed at systemic doses that are multiples of the typical human topical dose, highlighting the potential risk associated with systemic absorption fda.govnih.gov.

Animal ModelSystemic DoseObserved Effects
Rat (SPF)0.04 to 0.1 mg/kg/dayTeratogenic (Cleft Palate, Omphalocele) fda.govhres.canih.gov
Rabbit (Chinchilla-type)0.01 mg/kg/dayTeratogenic (Cleft Palate), Embryotoxic fda.govhres.canih.gov

Fertility Studies in Animal Models

Fertility and general reproductive performance were assessed in animal models to determine any potential effects of this compound. In a study conducted in rats, oral administration of this compound at dose levels up to 50 µg/kg/day (0.05 mg/kg/day) showed no impairment of fertility or general reproductive performance fda.gov.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression in Animal Models

Systemic absorption of potent topical corticosteroids can lead to reversible suppression of the HPA axis. Preclinical toxicological studies in animal models have provided evidence of this effect with this compound. In a 90-day repeat-dose dermal toxicity study in rats, administration of this compound resulted in a toxicity profile consistent with long-term exposure to corticosteroids fda.govnih.gov. A key finding in this study was adrenal atrophy, a physiological manifestation of HPA axis suppression fda.govnih.gov. This suppression occurs because exogenous corticosteroids inhibit the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to reduced function and size of the adrenal glands nih.gov. The study also noted other systemic effects indicative of severe immune suppression fda.govnih.gov.

Advanced Analytical Methodologies for Halobetasol Propionate Research

Chromatographic Techniques for Quantification and Purity Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the cornerstones of analytical research on halobetasol (B1672918) propionate (B1217596). These methods offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the estimation of halobetasol propionate. ijcrt.org Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and quantification.

A common approach involves using a C18 column, which is a type of reversed-phase column. ijcrt.orgjetir.org The mobile phase is typically a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer. ijcrt.orgjetir.org For instance, one validated method uses a mobile phase of acetonitrile, methanol, and water in a 40:25:35 v/v/v ratio with UV detection at 248 nm. ijcrt.org Another method employs a mobile phase of acetonitrile, methanol, and a 0.1M potassium dihydrogen phosphate (B84403) buffer (60:15:25 v/v/v) with detection at 240 nm. jetir.org

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. ijcrt.orgoup.comnih.gov Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is often established with a high correlation coefficient (R²), typically greater than 0.999. ijcrt.orgjetir.org

Accuracy: Determined by recovery studies, with acceptable recovery typically falling within the 98-102% range. ijcrt.orgjetir.org

Precision: Assessed through repeatability and intermediate precision, with the relative standard deviation (%RSD) being a key indicator. Low %RSD values signify good precision. jetir.orghumanjournals.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. oup.comnih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Inertsil Sustainswift ODS 3V (250x4.6mm, 5µm) ijcrt.orgInertsil ODS 3V, C18 (250 X 4.6mm, 5µ) jetir.org
Mobile Phase Acetonitrile: Methanol: Water (40:25:35 v/v/v) ijcrt.orgAcetonitrile: Methanol: Buffer (60:15:25 v/v/v) jetir.org
Flow Rate 1.0 ml/min ijcrt.org1.0 ml/min jetir.org
Detection Wavelength 248 nm ijcrt.org240 nm jetir.org
**Linearity (R²) **0.999 ijcrt.org0.9992 jetir.org
Accuracy (% Recovery) 99.75% - 101.86% ijcrt.org99.04% - 101.45% jetir.org

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the drug product. ijpsonline.com Ultra-performance liquid chromatography (UPLC) has emerged as a powerful tool for this purpose, offering significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity. dntb.gov.ua

A stability-indicating UPLC method has been developed for the quantitative determination of related impurities in this compound cream. researchgate.netnih.gov This method utilizes an ACQUITY UPLC™ BEH Phenyl column with a gradient mixture of a potassium hydrogen phosphate buffer, acetonitrile, and methanol as the mobile phase. researchgate.netnih.gov The method was validated to be precise, with a relative standard deviation of less than 2.0%, and capable of detecting and quantifying impurities at very low levels (0.01% and 0.03%, respectively). nih.gov

The development of such methods often involves forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net This ensures the method's ability to separate the active ingredient from any impurities and degradation products, thus proving its stability-indicating nature. researchgate.net

Simultaneous Determination Methods for this compound in Multi-Component Systems

This compound is often formulated in combination with other active ingredients or preservatives. jetir.orghumanjournals.com Therefore, analytical methods capable of simultaneously determining all components are highly desirable for routine quality control.

RP-HPLC methods have been successfully developed and validated for the simultaneous estimation of this compound and other compounds such as salicylic (B10762653) acid, mupirocin, and fusidic acid. humanjournals.comijpsr.comasianpubs.org These methods are designed to provide good separation of all analytes within a reasonable run time.

For example, a method for this compound and salicylic acid uses a C18 column with a mobile phase of methanol and buffer (55:45) and UV detection at 263 nm. humanjournals.com Another method for this compound and fusidic acid, along with their respective impurities, employs a Zorbax SB phenyl column with a mobile phase of buffer, acetonitrile, and methanol (40:35:25 v/v) and detection at 240 nm. asianpubs.org

Table 2: Chromatographic Conditions for Simultaneous Determination

CombinationColumnMobile PhaseDetection WavelengthRetention Times
This compound & Salicylic Acid SS wakosil II C18 (250 X 4.6 mm, 5 μm) humanjournals.comMethanol: Buffer (55:45) humanjournals.com263 nm humanjournals.comNot Specified
This compound & Mupirocin CHROMBUDGET C18 (250 × 4.6 mm) 5 µm ijpsr.comAcetonitrile: Phosphate Buffer (65:35 v/v, pH 3.2) ijpsr.com230 nm ijpsr.comHP: 8.647 min, Mupirocin: 3.357 min ijpsr.comresearchgate.net
This compound & Fusidic Acid Zorbax SB phenyl (250 mm × 4.6 mm) asianpubs.orgBuffer: Acetonitrile: Methanol (40:35:25 v/v) asianpubs.org240 nm asianpubs.orgNot Specified
This compound, Methyl Paraben & Propyl Paraben Inertsil ODS 3V, C18 (250 X 4.6mm, 5μ) jetir.orgAcetonitrile: Methanol: Buffer (60:15:25 v/v/v) jetir.org240 nm jetir.orgHP: 7.06 min, MP: 3.43 min, PP: 4.45 min jetir.org

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the quantitative analysis and the structural characterization of this compound and its related substances.

Ultraviolet (UV) Spectrophotometric Methods

UV spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound. The principle of this method is based on the measurement of absorbance of the drug at its wavelength of maximum absorption (λ-max). For this compound, the λ-max is typically observed around 238-240 nm in solvents like methanol. rjptonline.orgsciensage.info

Simultaneous equation methods using UV spectrophotometry have been developed for the analysis of this compound in combination with other drugs, such as tazarotene (B1682939) and mupirocin. ijpsr.comrjptonline.orgsciensage.info These methods involve measuring the absorbance at the λ-max of each drug and solving a set of simultaneous equations to determine the concentration of each component. rjptonline.orgsciensage.info For instance, in a combination with tazarotene, the absorbances are measured at 238 nm (λ-max of this compound) and 351 nm (λ-max of tazarotene). sciensage.infosciensage.info

Mass Spectrometry (MS) for Characterization of Metabolites and Degradation Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural elucidation of metabolites and degradation products of this compound. researchgate.net This hyphenated technique provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for their characterization.

In impurity profiling and forced degradation studies, LC-MS is used to identify the chemical structures of newly formed degradation products. researchgate.net For example, in the presence of bases, this compound can degrade to form a cyclization product, the structure of which has been characterized using MS, along with NMR and X-ray crystallography. researchgate.net The stability-indicating nature of analytical methods is often confirmed by demonstrating that the mass balance is maintained, which involves accounting for the decrease in the active substance and the increase in degradation products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. nih.govresearchgate.net This non-destructive analytical method provides detailed information about the atomic arrangement within the molecule, confirming its identity and stereochemistry. By analyzing the chemical environment of each proton (¹H) and carbon-13 (¹³C) atom, researchers can piece together the complete molecular framework.

The definitive assignment of this compound's structure is achieved through a combination of one-dimensional (¹H and ¹³C) and often two-dimensional NMR experiments. While specific chemical shift values can vary slightly based on the solvent and instrument parameters, representative data are crucial for confirmation. For instance, ¹H NMR spectra allow for the identification of key structural motifs. google.com A patent describing a degradation product of this compound provides an example of ¹H NMR data for a related structure, illustrating the type of information obtained, such as the chemical shifts (δ) and multiplicity of signals for various protons within the steroid core and side chains. google.com Complete characterization packages for this compound standards, which include ¹H NMR, ¹³C NMR, and other spectral data like IR and Mass Spectrometry, are essential for rigorous quality control in research and manufacturing. daicelpharmastandards.com

The process of structural assignment is a central application of NMR, allowing for the differentiation between isomers and the confirmation of the expected chemical structure. libretexts.org The analysis of coupling patterns and chemical shifts in both proton and carbon spectra provides a highly detailed molecular fingerprint, making NMR an indispensable tool for the definitive structural assignment of this compound. researchgate.netlibretexts.org

Stability-Indicating Methods and Degradation Product Analysis

The development of stability-indicating analytical methods is critical for assessing the chemical stability of this compound. These methods must be able to separate the intact drug from any potential degradation products that may form under various stress conditions. oup.comnih.gov

Forced degradation studies are intentionally conducted to produce and identify potential degradation products, thereby establishing the stability-indicating capability of an analytical method. oup.comoup.com this compound is subjected to a range of harsh conditions as recommended by the International Conference on Harmonization (ICH), including acid and base hydrolysis, oxidation, heat, and photolysis. oup.com

Significant degradation of this compound has been observed under basic and oxidative conditions. oup.com

Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.5 N NaOH at 60°C) leads to notable degradation. oup.com One study identified a single, specific cyclization product formed in the presence of bases, which was isolated and fully characterized using Mass Spectrometry (MS), NMR, and X-ray crystallography. nih.govresearchgate.net

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3.0% H₂O₂ at 60°C) also causes significant degradation. oup.com

Acid, Thermal, and Photolytic Stress: Milder degradation is typically observed under acidic (e.g., 0.5 N HCl at 60°C), thermal (60°C), and photolytic stress conditions. oup.com

The primary degradation products frequently identified in these studies include Halobetasol, Diflorasone 17-propionate, and Diflorasone 21-propionate. oup.com Advanced chromatographic techniques like HPLC and UPLC, often coupled with mass spectrometry (LC-MS), are employed to separate, isolate, and identify the structures of these degradants. nih.govoup.com

Table 1: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent/Parameters Observed Degradation Key Degradation Products Identified
Acid Hydrolysis 0.5 N HCl at 60°C for 30 min Mild Degradation Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate
Base Hydrolysis 0.5 N NaOH at 60°C for 15 min Significant Degradation Halobetasol, Diflorasone 21-propionate, Cyclization Product
Oxidation 3.0% H₂O₂ at 60°C for 20 min Significant Degradation Halobetasol, Diflorasone 21-propionate
Thermal 60°C for 12 hours Mild Degradation Halobetasol, Diflorasone 17-propionate

| Photolytic | ~1.2 million lux hours | Mild Degradation | Halobetasol, Diflorasone 17-propionate |

This table is a synthesis of findings from multiple sources. nih.govoup.com

The stability of this compound is also a crucial factor in formulated topical products used in research, such as creams, ointments, and lotions. oup.comnih.govijpsdronline.com The interaction between the active compound and the excipients in the matrix can influence its stability. google.com

Research has focused on developing and validating stability-indicating methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), to quantify this compound in these complex matrices. nih.govnih.govijstr.org These methods are validated according to ICH guidelines for specificity, precision, accuracy, and robustness. oup.comnih.gov

Stability studies are performed by storing the formulated product under controlled conditions, such as 25°C/60% relative humidity (RH) and accelerated conditions of 40°C/75% RH, for extended periods (e.g., three months). google.com The content of this compound and the emergence of any degradation products are monitored over time. google.com For example, a study on a this compound spray formulation demonstrated its stability over three months at both ambient and accelerated conditions, with minimal degradation observed. google.com Similarly, emulgel formulations have been noted for their potential for greater stability compared to creams or ointments, which can be prone to phase inversion or rancidity. ijpsdronline.com The data from these studies confirm that the developed analytical methods are suitable for routine quality control and stability assessment of this compound in various research formulations. nih.govoup.com

Bioanalytical Methodologies for Preclinical Samples

For preclinical research, which involves animal models, it is essential to have validated bioanalytical methods to quantify this compound in biological matrices like plasma or tissue. researchgate.netclinicaltrials.gov These methods are fundamental for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the compound.

The development of these methods often involves sophisticated techniques to achieve high sensitivity and selectivity, which are necessary to detect the low concentrations typically found in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose. Validated bioanalytical methods are required to measure the compound and its metabolites in serum or plasma to assess its pharmacokinetic profile. clinicaltrials.gov The validation process ensures the method is reliable and reproducible, with key parameters including accuracy, precision, linearity, and the lower limit of quantification (LLOQ). researchgate.net The ability to accurately measure drug concentrations in preclinical samples is vital for understanding its behavior in a biological system before any potential human studies. researchgate.netclinicaltrials.gov

Formulation Science and Advanced Drug Delivery Systems in Research

Ex Vivo Skin Permeation and Retention Studies

Ex vivo studies using animal skin models are crucial for evaluating the performance of new topical formulations before they proceed to clinical trials. These studies provide valuable data on how a formulation influences the drug's ability to cross the skin barrier and remain in the dermal tissues.

Evaluation in Rodent Skin Models

Rodent skin is a commonly used model in early-stage dermatological research to assess the permeation and retention of topical drugs. In one such study, a biocompatible pluronic lecithin (B1663433) organogel (PLO) containing halobetasol (B1672918) propionate (B1217596) was evaluated. The ex-vivo permeation study was conducted across full-thickness rodent skin using a Franz diffusion cell. The results demonstrated that the developed PLO formulation significantly enhanced the retention of halobetasol propionate in the skin when compared to a conventional marketed cream formulation. researchgate.netijpsr.com This enhanced retention is a desirable characteristic for topical corticosteroids, as it can lead to improved local efficacy. Further confirmation of increased and deeper layer permeation from the PLO was obtained through confocal microscopy using a fluorescent marker. researchgate.netijpsr.com

Another research effort focused on a microemulsion-based gel of this compound. The ex-vivo permeability of this formulation through rodent skin was found to be significantly higher than a marketed gel, showing a 2-fold increase over a 12-hour period. This suggests that the microemulsion system can effectively enhance the penetration of the drug through the skin.

Table 1: Ex Vivo Permeation of this compound Formulations in Rodent Skin

Formulation Skin Model Key Finding Reference
Pluronic Lecithin Organogel (PLO) Full-thickness rodent skin Enhanced drug retention compared to marketed cream. researchgate.netijpsr.com
Microemulsion-based Gel Rodent skin 2-fold increase in permeability over 12h compared to marketed gel.

Assessment of Penetration Promoters (e.g., Menthone, Nonane) on Dermal Permeation and Retention

Chemical penetration enhancers are often incorporated into topical formulations to facilitate the transport of active ingredients across the stratum corneum. A study was conducted to determine how different penetration enhancers affect the permeation and retention of this compound in human skin using an ex vivo system with Franz cells. dntb.gov.uanih.gov The enhancers studied included nonane (B91170), menthone, limonene, azone, carene, decanol, linoleic acid, and cetiol, each used at a 5% concentration.

The results revealed that menthone and nonane were the most effective at promoting the permeation of this compound. dntb.gov.uanih.gov Over a 24-hour period, the amount of drug that permeated the skin was highest with menthone, followed by nonane. Conversely, when assessing drug retention within the skin at 24 hours, nonane showed a higher amount of retained drug compared to menthone. dntb.gov.uanih.gov The lowest retention was observed with linoleic acid and cetiol. These findings underscore the differential effects of penetration enhancers on permeation versus retention, which is a critical consideration in formulation development.

Table 2: Effect of Penetration Enhancers on this compound Permeation and Retention in Human Skin (24h)

Penetration Enhancer (5%) Permeated Amount Relative Retention Reference
Menthone Highest Lower than Nonane dntb.gov.uanih.gov
Nonane Second Highest Highest dntb.gov.uanih.gov
Linoleic Acid Low Lowest dntb.gov.uanih.gov
Cetiol Low Lowest dntb.gov.uanih.gov

Development of Novel Delivery Systems for Research Purposes

To improve the therapeutic profile of this compound, researchers are actively developing novel delivery systems. These advanced formulations aim to provide controlled release, enhanced skin deposition, and improved efficacy.

Organogel Formulations for Enhanced Drug Delivery and Retention

Organogels are three-dimensional networked systems that can entrap organic solvents, offering a promising vehicle for lipophilic drugs like this compound. A study focused on the development of a pluronic lecithin organogel (PLO) for this purpose. researchgate.netijpsr.comacs.org These are thermodynamically stable, viscoelastic, and biocompatible gels. researchgate.netacs.org The optimized organogel, consisting of a 2:1 ratio of surfactant (phospholipon 90G) to co-surfactant (propylene glycol), demonstrated favorable morphology and rheology. researchgate.netijpsr.com Ex vivo studies on rodent skin showed that this PLO formulation led to enhanced drug retention compared to a marketed cream. researchgate.netijpsr.com Confocal microscopy further confirmed that the organogel facilitated deeper and more extensive permeation into the skin layers. researchgate.netijpsr.com

Biopolymer-Based Formulations for Modified Release and Enhanced Efficacy in Animal Models

Biocompatible polymers are extensively used to create advanced drug delivery systems that can modify the release profile of a drug and enhance its therapeutic effect.

One such system involves the use of solid lipid nanoparticles (SLNs) . This compound-loaded SLNs have been developed and incorporated into a carbopol gel matrix. nih.govresearchgate.net This formulation was designed to offer controlled and prolonged drug release. nih.govresearchgate.net Ex vivo studies of the SLN-loaded gel showed a prolonged drug release over 12 hours. nih.govresearchgate.net Furthermore, in vitro drug deposition studies indicated that the SLN formulation resulted in better accumulative uptake of the drug in the skin compared to a marketed formulation, while avoiding systemic uptake. nih.govresearchgate.net

Another approach has been the development of a microemulsion-based gel . In one study, a microemulsion of this compound was prepared and then incorporated into a gel using hydroxypropyl methylcellulose (B11928114) (HPMC K100M), a biopolymer, as the gelling agent. This was done to increase the viscosity and extend the residence time of the formulation on the skin. The resulting microemulgel showed a two-fold increase in ex-vivo permeability compared to a marketed gel.

Table 3: Novel Delivery Systems for this compound

Delivery System Key Components Primary Advantage in Research Models Reference
Organogel Pluronic, Lecithin, Propylene Glycol Enhanced drug retention in rodent skin. researchgate.netijpsr.comacs.org
Solid Lipid Nanoparticles (SLN) in Carbopol Gel Solid lipids, Surfactants, Carbopol Prolonged drug release (12h) and better accumulative uptake in skin. nih.govresearchgate.net
Microemulsion-based Gel Oil (Capmul MCM C8), Surfactant (Acrysol EL 135), Co-surfactant (Transcutol HP), Gelling agent (HPMC K100M) 2-fold increase in ex-vivo permeability.

Physicochemical Characterization of Drug-Vehicle Interactions Relevant to Permeation

The interaction between a drug and its vehicle is a critical determinant of the formulation's stability, performance, and ultimately, its ability to deliver the drug effectively. In the context of this compound, several studies have shed light on these interactions.

In the development of pluronic lecithin organogels, it was found that increasing the concentration of lecithin and pluronic led to an increase in the formulation's viscosity. researchgate.netijpsr.com This change in the rheological properties, in turn, inhibited the release of the drug. researchgate.netijpsr.com This demonstrates a direct link between the concentration of key vehicle components, the physical properties of the formulation, and the drug's release profile.

For solid lipid nanoparticle (SLN) formulations of this compound, differential scanning calorimetry (DSC) studies have been conducted. nih.gov The results of these studies revealed no incompatibility between the drug and the excipients used in the formulation, and they indicated that the drug was amorphously dispersed within the SLNs. nih.gov This amorphous dispersion can be advantageous for enhancing solubility and dissolution rates.

In the case of microemulsion-based gels, physicochemical characterization included the determination of globule size and zeta potential. An optimized microemulsion of this compound exhibited a small globule size and a negative zeta potential, which is indicative of a stable and evenly dispersed system. The uniform, nano-sized droplets of the microemulsion are believed to contribute to the enhanced skin permeation observed with this type of formulation.

Furthermore, compatibility studies have been performed by mixing this compound 0.05% ointment and cream with calcipotriene 0.005% ointment. These studies showed no changes in physical appearance and little to no change in the concentration of either drug over 13 days at both 5°C and 25°C, indicating good physicochemical compatibility in this specific combination. mdpi.com

Future Directions and Emerging Research Avenues

Elucidation of Remaining Unclear Molecular Mechanisms

While it is well-understood that halobetasol (B1672918) propionate (B1217596), like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to glucocorticoid receptors and modulating gene expression, the complete picture of its molecular interactions remains partially obscure. nih.govpatsnap.compatsnap.com The general mechanism is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. google.com These proteins are believed to control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. nih.govgoogle.com

Future research will likely focus on identifying the full spectrum of genes and signaling pathways specifically modulated by halobetasol propionate. Key areas of investigation include its precise influence on transcription factors beyond NF-κB and AP-1, and its effects on other cellular processes such as apoptosis and cell differentiation in various skin cell types. patsnap.com A deeper understanding of these nuanced mechanisms could pave the way for more targeted therapies with improved efficacy and safety profiles.

Development of Novel In Vitro and In Vivo Models for Mechanistic Studies

To date, research on this compound has utilized a range of dermatopharmacologic models, including croton oil-induced ear edema in rodents and ultraviolet-induced dermatitis in guinea pigs. nih.gov However, the development of more sophisticated and human-relevant models is crucial for advancing our understanding of its specific effects.

Future endeavors will likely involve the creation and utilization of:

Three-dimensional (3D) human skin equivalents: These models, which incorporate various cell types found in human skin, can provide a more accurate platform for studying drug penetration, metabolism, and efficacy compared to traditional 2D cell cultures.

Genetically engineered animal models: The development of animal models with specific genetic modifications related to inflammatory pathways or glucocorticoid receptor function could help to dissect the precise mechanisms of action of this compound.

Advanced in vitro assays: High-throughput screening assays can be employed to rapidly assess the effects of this compound on a wide array of cellular targets and pathways.

These advanced models will be instrumental in bridging the gap between preclinical findings and clinical outcomes.

Advanced Analytical Characterization of Novel Metabolites and Their Biological Activities

The metabolic fate of this compound following topical application is an area ripe for further investigation. While it is known that the drug can be absorbed through the skin, a comprehensive profile of its metabolites and their potential biological activities is not yet fully established. nih.gov An in vitro study using human hepatocytes revealed that this compound has a half-life of 33 minutes and identified ten potential metabolites, with a hydroxylated metabolite being the most predominant. fda.govdrugbank.com

Exploration of this compound as a Tool for Studying Steroid-Responsive Pathways

Given its high potency, this compound can serve as a valuable pharmacological tool for investigating the intricacies of steroid-responsive pathways in the skin. patsnap.com By observing the global changes in gene and protein expression in skin cells following treatment with this compound, researchers can gain insights into the fundamental mechanisms of glucocorticoid action in both healthy and diseased states.

This research can help to:

Identify novel downstream targets of the glucocorticoid receptor.

Understand the cross-talk between glucocorticoid signaling and other important cellular pathways.

Elucidate the molecular basis of steroid-responsive dermatoses. skintherapyletter.com

Such fundamental knowledge is crucial for the development of new therapeutic strategies for a wide range of skin disorders.

Research into Resistance Mechanisms at the Molecular and Cellular Levels

Although highly effective, the long-term use of potent corticosteroids can be associated with the development of tachyphylaxis, a phenomenon where the therapeutic response diminishes over time. The molecular and cellular mechanisms underlying this resistance to this compound are not well understood.

Future research in this area should focus on:

Glucocorticoid receptor modifications: Investigating potential changes in the expression, structure, or function of the glucocorticoid receptor in skin cells following prolonged exposure to this compound.

Alterations in downstream signaling pathways: Identifying changes in the expression or activity of key signaling molecules that mediate the anti-inflammatory effects of the drug.

The role of drug efflux pumps: Exploring whether cellular pumps that actively transport drugs out of cells contribute to reduced efficacy over time.

Understanding these resistance mechanisms is paramount for developing strategies to optimize the long-term use of this compound and to design novel therapies that can overcome or bypass these resistance pathways.

Q & A

Q. How can long-term safety of this compound be assessed in clinical research?

  • Study Design :
  • Open-Label Extensions : Monitor adrenal function (e.g., cortisol levels) and skin atrophy over 52 weeks .
  • Real-World Evidence : Retrospective cohort studies tracking hypothalamic-pituitary-adrenal (HPA) axis suppression incidence (<1% in topical use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.